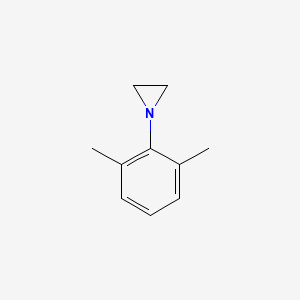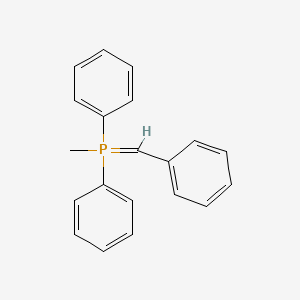
Benzylidene(methyl)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylidene(methyl)diphenyl-lambda~5~-phosphane is a chemical compound with the molecular formula C20H19P. It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to five substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzylidene(methyl)diphenyl-lambda~5~-phosphane typically involves the reaction of benzylidene chloride with methyl diphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Benzylidene(methyl)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: It can be reduced to form phosphines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Substituted phosphines
Wissenschaftliche Forschungsanwendungen
Benzylidene(methyl)diphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in various catalytic processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds
Wirkmechanismus
The mechanism of action of Benzylidene(methyl)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A widely used phosphine ligand with similar structural properties.
Diphenylphosphine: Another phosphine compound with two phenyl groups attached to the phosphorus atom.
Benzylphosphine: A compound with a benzyl group attached to the phosphorus atom.
Uniqueness: Benzylidene(methyl)diphenyl-lambda~5~-phosphane is unique due to the presence of both benzylidene and methyl groups attached to the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it valuable in specific applications where other phosphines may not be as effective .
Eigenschaften
CAS-Nummer |
72646-24-3 |
|---|---|
Molekularformel |
C20H19P |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
benzylidene-methyl-diphenyl-λ5-phosphane |
InChI |
InChI=1S/C20H19P/c1-21(19-13-7-3-8-14-19,20-15-9-4-10-16-20)17-18-11-5-2-6-12-18/h2-17H,1H3 |
InChI-Schlüssel |
AHJGGDUNURHMEU-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


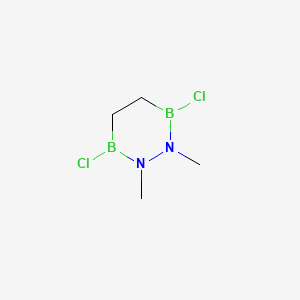

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)

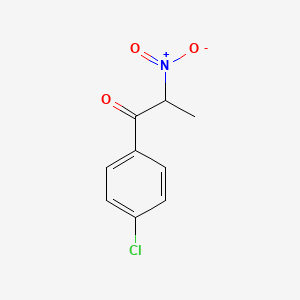

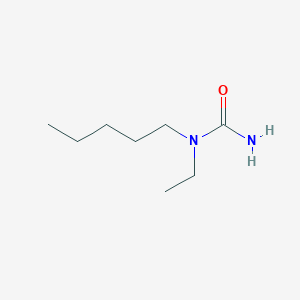

![3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14452708.png)
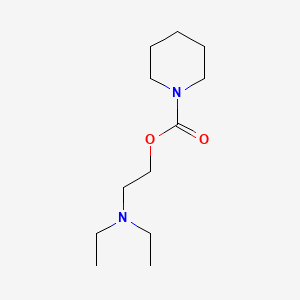
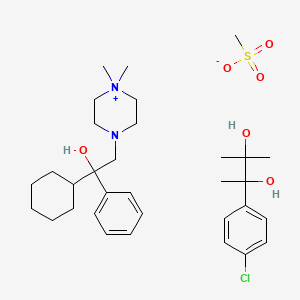
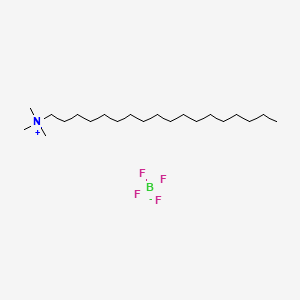
![1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane](/img/structure/B14452726.png)
